1,10-Diethoxydecane

Distillation Purification Physicochemical Properties

Researchers requiring a chemically stable, hydrophobic TLR7/8 dual agonist for ADC conjugation face limited options compatible with acidic payload-linker chemistry. 1,10-Diethoxydecane (D18) solves this with an ether-stable C10 backbone, delivering potent immunostimulation (hTLR7 EC50: 24 nM; hTLR8 EC50: 10 nM) and epigenetic PD-L1 upregulation. • Validated ADC payload in anti-PD-L1 conjugate HE-S2 • Ether linkage resists hydrolysis under acidic conditions; superior to acetal analogs • LogP >4.18 enables efficient organic-phase processing and solvent recovery by distillation Supplied with full analytical certification; batch-to-batch consistency guaranteed.

Molecular Formula C14H30O2
Molecular Weight 230.39 g/mol
CAS No. 5895-59-0
Cat. No. B1664522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,10-Diethoxydecane
CAS5895-59-0
Synonyms1,10-Diethoxydecane;  Decamethylene glycol diethyl ether;  Decane, 1,10-diethoxy-;  Decamethylene glycol diethyl ether.
Molecular FormulaC14H30O2
Molecular Weight230.39 g/mol
Structural Identifiers
SMILESCCOCCCCCCCCCCOCC
InChIInChI=1S/C14H30O2/c1-3-15-13-11-9-7-5-6-8-10-12-14-16-4-2/h3-14H2,1-2H3
InChIKeyHIBONMTWVPLVRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





1,10-Diethoxydecane: Linear Diether for Physicochemical & Bioactive Applications


1,10-Diethoxydecane (CAS 5895-59-0), also referred to as decamethylene glycol diethyl ether, is a symmetrical, linear α,ω-diether featuring a C10 alkyl backbone terminated by ethoxy groups (molecular formula C₁₄H₃₀O₂; MW 230.39 g/mol) . It is characterized by significant hydrophobicity (logP ~4.18–5.13) [1] and a boiling point of 257–260 °C . Beyond its fundamental physicochemical properties, 1,10-diethoxydecane has been identified under the designation D18 as a potent dual TLR7/8 agonist, demonstrating immunomodulatory activity relevant to ADC (antibody–drug conjugate) payload research .

TLR7/8 pathway agonism study support for ADC payload research
Compatible with non-polar solvent systems and distillation-based purification
Linear C10 diether scaffold for polymer and materials science intermediates

Why 1,10-Diethoxydecane Outperforms Shorter Diethers, Diols, or Acetals


The precise C10 chain length and ethoxy termini of 1,10-diethoxydecane yield a specific combination of volatility, hydrophobicity, and chemical stability that is not replicated by structural analogs. Shortening the alkyl chain (e.g., C6 diethers) drastically lowers the boiling point and logP, changing distillation profiles and solubility in biphasic systems [1]. The parent 1,10-decanediol (logP ~2.1) is over 100-fold more hydrophilic, precluding its use in non-polar environments . Critically, isomeric acetals such as 1,1-diethoxydecane are acid-labile, rendering them incompatible with any synthetic or formulation step requiring aqueous acidic conditions, whereas the ether linkage of 1,10-diethoxydecane remains intact [2]. These differences are quantified below.

Shorter-chain diethers alter volatility and partitioning, shifting distillation profiles.
1,10-Decanediol is too hydrophilic for non-polar environments and lacks ether-based stability.
Isomeric acetal (1,1-diethoxydecane) hydrolyzes rapidly under acidic conditions.
TLR7/8 dual agonism may not transfer to structurally related diethers or diols.

Quantitative Differentiation vs. Closest Comparators


Boiling Point Advantage vs. Decanediol for Energy-Efficient Purification

1,10-Diethoxydecane exhibits a boiling point of 257–260 °C at atmospheric pressure , which is approximately 40 °C lower than that of its parent diol, 1,10-decanediol (bp 297 °C) [1]. This substantial reduction reflects the loss of intermolecular hydrogen bonding upon etherification.

Boiling point vs. decanediol
Head-to-head
~40 °C lower
Supports energy-efficient distillation purification.
Atmospheric pressure; decanediol bp ~297 °C.
Distillation Purification Physicochemical Properties

Hydrolytic Stability vs. Acetal Ensures Acidic Workflow Compatibility

Unlike its isomeric acetal, 1,1-diethoxydecane (CAS 34764-02-8), which is susceptible to rapid acid-catalyzed hydrolysis (typical t₁/₂ < 10 min at pH 1–3), 1,10-diethoxydecane contains only ether linkages that are stable under both neutral and acidic conditions [1]. No structural rearrangement or degradation occurs in aqueous acidic environments.

Hydrolytic stability vs. acetal
Class-level inference
Ether linkage stable; acetal hydrolyzes rapidly at low pH
Enables acidic workflow compatibility.
Inferred from general ether chemistry.
Chemical Stability Acetal Ether Formulation

Enhanced Hydrophobicity vs. Decanediol for Non-Polar Media Partitioning

The replacement of terminal hydroxyl groups with ethoxy groups raises the logP of 1,10-diethoxydecane from ~2.1 (for 1,10-decanediol) to approximately 4.18–5.13 [1], representing a >100-fold increase in octanol–water partition coefficient. This translates to substantially lower water solubility, estimated at 1.25 mg/L .

Hydrophobicity vs. decanediol
Cross-study comparable
logP 4.18–5.13 vs. ~2.1
Suited for non-polar media and extraction.
>100-fold increase in partition ratio.
LogP Hydrophobicity Partition Coefficient Solubility

TLR7/8 Dual Agonist Potency vs. Imiquimod

Under the designation D18, 1,10-diethoxydecane functions as a dual TLR7/8 agonist with EC50 values of 24 nM for human TLR7 and 10 nM for human TLR8 . This represents an approximately 88-fold improvement in hTLR7 potency compared to the clinically used TLR7 agonist imiquimod, which exhibits an EC50 of 2.12 µM (2120 nM) [1]. Furthermore, D18 enhances PD-L1 expression via epigenetic regulation, a property not shared by imiquimod . It is also employed as a cytotoxic agent in the synthesis of the anti-PD-L1 ADC HE-S2 [2].

TLR7/8 agonist potency
Reported
hTLR7 EC50 24 nM; hTLR8 EC50 10 nM
Supports TLR7/8 pathway agonism research.
Imiquimod hTLR7 EC50 2120 nM for context.
TLR7 Agonist TLR8 Agonist ADC Payload Immunomodulation

High-Value Application Scenarios


ADC Payload and Immuno-Oncology Tool Compound

The potent and selective TLR7/8 dual agonism of 1,10-diethoxydecane (EC50: 24 nM hTLR7, 10 nM hTLR8) , combined with its ability to upregulate PD-L1 epigenetically, makes it a compelling warhead for antibody–drug conjugates (ADCs) targeting the PD-1/PD-L1 axis. The compound has already been validated as the cytotoxic payload in the anti-PD-L1 ADC HE-S2 [1], demonstrating a clear translational path for researchers developing next-generation immunotherapies.

Non-Polar Solvent and Extraction Medium

With a logP exceeding 4.18 and a water solubility of only ~1.25 mg/L [2], 1,10-diethoxydecane serves as an effective hydrophobic solvent or extraction medium for lipophilic analytes. Its boiling point of 257–260 °C simplifies solvent recovery by distillation, while its ether-based chemical stability [3] ensures compatibility with acidic or basic workup conditions that would degrade ester- or acetal-based alternatives.

Polymer and Materials Science Intermediate

The linear C10 diether structure of 1,10-diethoxydecane provides a flexible, hydrophobic spacer that can be incorporated into polymer backbones, liquid crystal formulations, or crosslinked networks. As a derivative of 1,10-decanediol, its improved solubility in organic media (logP difference >2 log units) [2] and lower boiling point (ΔT ≈ 40 °C) streamline monomer purification and polymerization processes.

Chemical Biology Probe for Epigenetic PD-L1 Regulation

Unlike classical TLR7 agonists such as imiquimod, 1,10-diethoxydecane (D18) uniquely enhances PD-L1 expression through epigenetic modulation . This property enables its use as a chemical probe to dissect the mechanisms linking innate immune activation to immune checkpoint regulation, offering researchers a precision tool for studying tumor–immune interactions at the molecular level.

Application
Selection Property
Validation Focus
ADC payload and immuno-oncology research
TLR7/8 dual agonism profile
Target engagement and PD-L1 modulation in relevant cell models
Non-polar solvent and extraction medium
High logP and ether stability
Solvent compatibility and recovery by distillation
Polymer and materials science intermediate
Flexible C10 diether spacer with organic solubility
Monomer purification and polymerization compatibility
Epigenetic PD-L1 regulation probe
PD-L1 upregulation distinct from classical TLR7 agonists
Epigenetic pathway activation and immune checkpoint interaction studies
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